2,4-Dimethylbenzoic acid
Overview
Description
2,4-Dimethylbenzoic acid is an organic compound with the molecular formula C₉H₁₀O₂. It is a derivative of benzoic acid, where two methyl groups are substituted at the 2nd and 4th positions of the benzene ring. This compound appears as a white crystalline powder and is known for its antibacterial properties .
Synthetic Routes and Reaction Conditions:
Carbon Dioxide Carboxylation Process: One method involves the carboxylation of m-xylene using carbon dioxide in the presence of an aluminum trichloride catalyst.
Purification: The product can be purified by crystallization from ethanol or water, followed by sublimation in a vacuum.
Industrial Production Methods:
- The industrial production of this compound typically involves the same carboxylation process, scaled up to meet production demands. The reaction conditions are optimized to ensure high yield and purity of the product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the methyl groups can be oxidized to form carboxylic acids.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the hydrogen atoms on the benzene ring can be replaced by other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution Reagents: Electrophilic reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products:
Oxidation Products: Oxidation of the methyl groups can lead to the formation of 2,4-dicarboxybenzoic acid.
Substitution Products: Depending on the substituents introduced, various substituted derivatives of this compound can be formed.
Scientific Research Applications
2,4-Dimethylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and in the study of reaction mechanisms.
Biology: The compound’s antibacterial properties make it useful in microbiological research.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals
Safety and Hazards
2,4-Dimethylbenzoic acid is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . It’s recommended to avoid all personal contact, including inhalation, and to use it in a well-ventilated area . It’s also advised to avoid formation of dust and aerosols .
Mechanism of Action
Target of Action
2,4-Dimethylbenzoic acid is a metabolite of pseudocumene (1,2,4-trimethylbenzene) . It is a Bronsted acid, capable of donating a hydron to an acceptor . It has been found to have antibacterial activity , suggesting that its primary targets may be bacterial cells.
Mode of Action
As a Bronsted acid, this compound can donate a proton to an acceptor . This property may contribute to its antibacterial activity . .
Biochemical Pathways
As a metabolite, it is involved in the metabolic processes of the body
Pharmacokinetics
As a metabolite of pseudocumene, it is likely to be distributed throughout the body and metabolized by the liver . More research is needed to understand its pharmacokinetic properties and their impact on bioavailability.
Result of Action
Its antibacterial activity suggests that it may disrupt bacterial cell functions
Biochemical Analysis
Biochemical Properties
The compound is known to be a metabolite of pseudocumene , suggesting it may interact with enzymes involved in the metabolism of this compound
Cellular Effects
The cellular effects of 2,4-Dimethylbenzoic acid are also not well studied. Given its antibacterial activity , it may influence cell function in bacteria, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Comparison with Similar Compounds
- 2,3-Dimethylbenzoic Acid
- 2,5-Dimethylbenzoic Acid
- 2,6-Dimethylbenzoic Acid
- 3,5-Dimethylbenzoic Acid
Comparison:
- Uniqueness: 2,4-Dimethylbenzoic acid is unique due to the specific positioning of its methyl groups, which influences its reactivity and properties. For example, the 2,6-dimethylbenzoic acid has methyl groups at the 2nd and 6th positions, which can lead to different steric and electronic effects .
Properties
IUPAC Name |
2,4-dimethylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-6-3-4-8(9(10)11)7(2)5-6/h3-5H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYWPNROPGQIFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060595 | |
Record name | Benzoic acid, 2,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060595 | |
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Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless crystalline powder; [Alfa Aesar MSDS] | |
Record name | 2,4-Dimethylbenzoic acid | |
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CAS No. |
611-01-8 | |
Record name | 2,4-Dimethylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=611-01-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,4-Dimethylbenzoic acid | |
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Record name | 2,4-DIMETHYLBENZOIC ACID | |
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Record name | Benzoic acid, 2,4-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Benzoic acid, 2,4-dimethyl- | |
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Record name | 2,4-dimethylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.316 | |
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Record name | 2,4-DIMETHYLBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1QJD7P2UWB | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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